An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
CAS Number: 338982-26-6
Introduction
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a halogenated aromatic ketone that serves as a crucial building block in modern medicinal and synthetic chemistry. Its multifaceted reactivity, stemming from the presence of a reactive bromine atom alpha to a carbonyl group, combined with the specific substitution pattern on the phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 338982-26-6 | |
| Molecular Formula | C₉H₇BrClFO | |
| Molecular Weight | 265.51 g/mol | |
| Melting Point | 78-81 °C | |
| Appearance | Solid | |
| Sensitivity | Lachrymator |
Synthesis and Mechanism
The primary route for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the alpha-bromination of the corresponding ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone. This reaction is typically carried out under acidic conditions.
Reaction Mechanism: Acid-Catalyzed Alpha-Bromination
The acid-catalyzed alpha-halogenation of ketones is a well-established reaction in organic chemistry that proceeds through an enol intermediate. The mechanism involves the following key steps:
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Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.
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Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This is the rate-determining step of the reaction.
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Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).
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Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the alpha-bromo ketone product.
Caption: Acid-catalyzed alpha-bromination of a ketone.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone
This protocol is adapted from established procedures for the alpha-bromination of substituted acetophenones.[1][2][3]
Materials:
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1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
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Glacial Acetic Acid
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Bromine (Br₂)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone in glacial acetic acid.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
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After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
To neutralize any remaining acid, wash the crude product with a saturated solution of sodium bicarbonate.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.
Applications in Medicinal Chemistry and Drug Discovery
Alpha-bromo ketones are highly versatile intermediates in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is particularly valuable in the construction of heterocyclic compounds, which form the core of many pharmaceuticals.
A prominent application of similar alpha-bromo ketones is in the synthesis of substituted 1,2,4-triazoles. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[4] The synthesis typically involves the reaction of the alpha-bromo ketone with a suitable thiosemicarbazide derivative, followed by cyclization.
Caption: Synthesis of 1,2,4-triazoles from an alpha-bromo ketone.
The unique substitution pattern on the phenyl ring of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The chlorine, fluorine, and methyl groups can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Analytical Methods
The purity and identity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are typically confirmed using a combination of chromatographic and spectroscopic techniques.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight of the compound and to identify any volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons (CH₂Br) is expected to be in the range of 4.4-4.6 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon attached to the bromine. The signal for the carbon in the C-Br bond would typically appear around 30-35 ppm.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
Safety and Handling
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as an irritant and may be harmful if swallowed or inhaled. It is also a lachrymator, meaning it can cause tearing.
-
Precautionary Measures:
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Conclusion
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis, versatile reactivity, and the strategic placement of substituents on its aromatic ring make it an invaluable tool for the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.
References
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]
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2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
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Ethanone, 2-bromo-1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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(R,R)-1-(PARA-METHYLPHENYL)-1,2-DIBROMO-2-CHLORO-2-FLUOROETHANE. (n.d.). SpectraBase. Retrieved from [Link]
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Ethanone, 1-(4-bromophenyl)-2-chloro-2-fluoro-. (n.d.). PubChem. Retrieved from [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6835-6841. [Link]
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